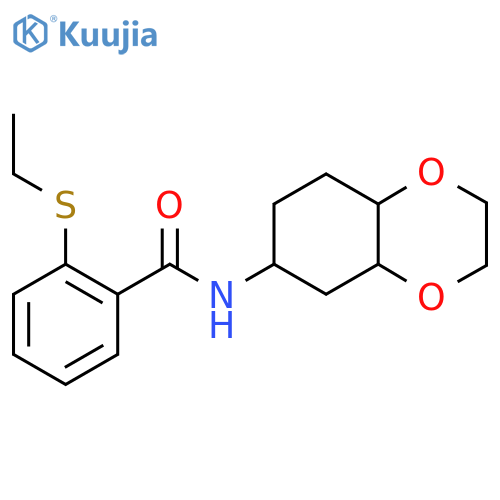

Cas no 1902950-97-3 (2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide)

1902950-97-3 structure

商品名:2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

- F6482-2105

- 1902950-97-3

- AKOS025354195

- 2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-ethylsulfanylbenzamide

-

- インチ: 1S/C17H23NO3S/c1-2-22-16-6-4-3-5-13(16)17(19)18-12-7-8-14-15(11-12)21-10-9-20-14/h3-6,12,14-15H,2,7-11H2,1H3,(H,18,19)

- InChIKey: FEPNRHFSKVATPJ-UHFFFAOYSA-N

- ほほえんだ: S(CC)C1C=CC=CC=1C(NC1CCC2C(C1)OCCO2)=O

計算された属性

- せいみつぶんしりょう: 321.13986477g/mol

- どういたいしつりょう: 321.13986477g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 379

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 72.9Ų

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6482-2105-5mg |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2105-10mg |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F6482-2105-4mg |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6482-2105-5μmol |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2105-3mg |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2105-1mg |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6482-2105-10μmol |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F6482-2105-2mg |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6482-2105-2μmol |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide |

1902950-97-3 | 2μmol |

$85.5 | 2023-09-08 |

2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1902950-97-3 (2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide) 関連製品

- 13769-43-2(potassium metavanadate)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量